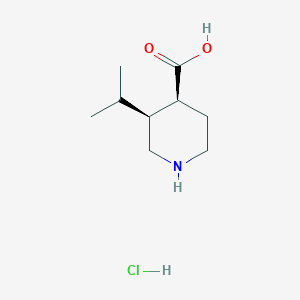

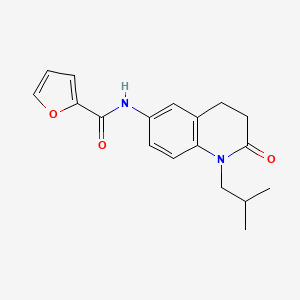

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various methods for constructing piperidine derivatives. Notably, intra- and intermolecular reactions play a crucial role in forming substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These synthetic pathways are essential for accessing diverse piperidine-based compounds.

Chemical Reactions Analysis

Researchers have investigated various chemical transformations involving piperidine derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . Understanding these reactions is crucial for designing efficient synthetic routes to modify the piperidine scaffold.

Scientific Research Applications

Synthesis and Chemical Properties

- (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid; hydrochloride has been utilized in the synthesis of new chiral bicyclic 3-hydroxypiperidines, demonstrating high diastereoselectivity in ring expansion and the influence of stereogenic centers on diastereoselectivity (Wilken et al., 1997).

- The compound has also been investigated for its role in the synthesis of enantiopure β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids, derived from L-aspartic and L-glutamic acids, where the protection of the carboxylic group as OBO orthoester improved the yields in the final products (Andrés et al., 2003).

Biochemical Studies

- Research on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related to (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid; hydrochloride, has revealed insights into their conformational properties and inhibitory ability on 3H-GABA binding to synaptosomal brain membranes (Burgos et al., 1992).

Pharmaceutical Research

- In the field of pharmaceuticals, this compound has shown relevance in the asymmetric synthesis of antibacterial agents, specifically in the context of the quinolonecarboxylic acid class, where enantiomers of a potent antibacterial agent were synthesized and evaluated for their in vivo and in vitro activities (Rosen et al., 1988).

- It has also been utilized in the synthesis of analogues of the carboxyl protease inhibitor pepstatin, with a focus on structure-inhibition relationships of pepsin and renin (Rich et al., 1980).

Analytical Chemistry

- An application in analytical chemistry includes the development of a high-performance thin-layer chromatography (HPTLC) method for the simultaneous analysis of tolperisone hydrochloride and etodolac in oral solid formulations, demonstrating the compound's utility in analytical methodologies (Patel et al., 2012).

Future Directions

properties

IUPAC Name |

(3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMWVHVFAXJFMT-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCC[C@@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)

![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)

![benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3015395.png)